![molecular formula C15H10ClNO B14240970 2H-Indol-2-one, 3-[(2-chlorophenyl)methylene]-1,3-dihydro- CAS No. 212554-45-5](/img/structure/B14240970.png)
2H-Indol-2-one, 3-[(2-chlorophenyl)methylene]-1,3-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Indol-2-one, 3-[(2-chlorophenyl)methylene]-1,3-dihydro-: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure includes an indole core with a 2-chlorophenyl group, making it a valuable molecule for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Indol-2-one, 3-[(2-chlorophenyl)methylene]-1,3-dihydro- typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole core . The 2-chlorophenyl group is introduced through a subsequent reaction with 2-chlorobenzaldehyde under basic conditions, forming the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring. Reagents like halogens or nitrating agents can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to natural indole derivatives.
Medicine: The compound’s derivatives have shown potential as antiviral, anticancer, and antimicrobial agents, making it a subject of interest in pharmaceutical research .
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The indole core allows it to bind with high affinity to various biological targets, influencing pathways involved in cell signaling, metabolism, and gene expression . The 2-chlorophenyl group enhances its binding specificity and potency.
相似化合物的比较
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
2-Phenylindole: Another indole derivative with different substituents.
Uniqueness: 2H-Indol-2-one, 3-[(2-chlorophenyl)methylene]-1,3-dihydro- is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
212554-45-5 |
|---|---|
分子式 |
C15H10ClNO |
分子量 |
255.70 g/mol |
IUPAC 名称 |
3-[(2-chlorophenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C15H10ClNO/c16-13-7-3-1-5-10(13)9-12-11-6-2-4-8-14(11)17-15(12)18/h1-9H,(H,17,18) |
InChI 键 |
DAVQJYXFWUIYRH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C=C2C3=CC=CC=C3NC2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


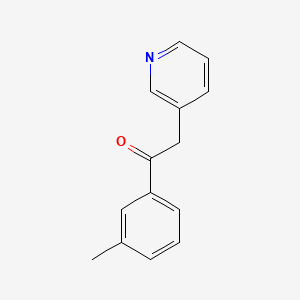
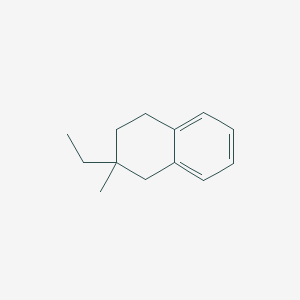
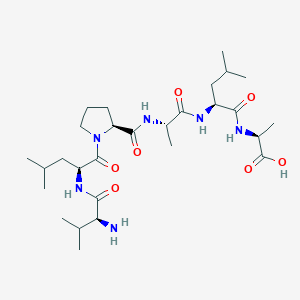
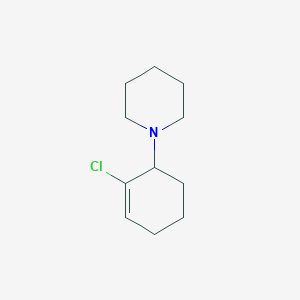
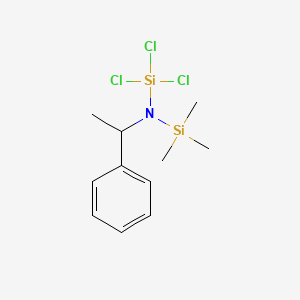

![2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14240929.png)
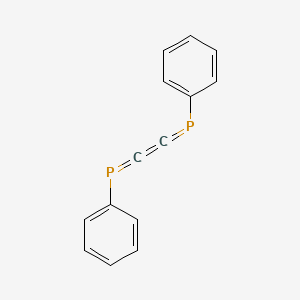
![Benzyl [5-hydroxy-4-(methylamino)pentyl]carbamate](/img/structure/B14240938.png)
![2-({2-[(E)-(1-Phenylethylidene)amino]ethyl}sulfanyl)ethan-1-ol](/img/structure/B14240945.png)
![7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde](/img/structure/B14240957.png)
![2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)-](/img/structure/B14240962.png)

![4-Nitro-6-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14240976.png)
